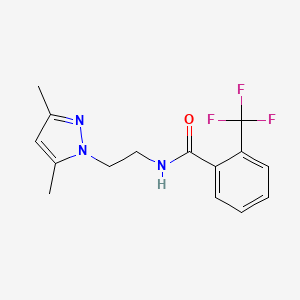
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, commonly known as DPEB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPEB is a small molecule that can selectively inhibit the activity of a specific protein, making it a valuable tool for investigating the role of this protein in various biological processes.
Aplicaciones Científicas De Investigación
Antitubercular Activity
This compound has shown potential in the fight against tuberculosis. Derivatives of the 3,5-dimethylpyrazole moiety, which is part of this compound’s structure, have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some derivatives have demonstrated potent activity, suggesting that further research into this compound could yield new antitubercular agents .
Antimicrobial Properties
The imidazole ring, a close relative of the pyrazole ring found in this compound, is known for its antimicrobial properties. While specific studies on this compound are not available, its structural similarity to imidazole derivatives suggests it may also possess antimicrobial capabilities, warranting further investigation into its potential as an antimicrobial agent .
Anti-inflammatory Uses
Compounds containing the imidazole and pyrazole rings have been reported to exhibit anti-inflammatory properties. Given the structural features of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide , it could be hypothesized that it may also serve as an anti-inflammatory agent, although specific studies would be needed to confirm this application .
Anticancer Potential
The presence of a trifluoromethyl group in aromatic compounds has been associated with anticancer activity. This compound, featuring a trifluoromethyl group, may have potential in cancer research, particularly in the design of new chemotherapeutic agents. Further research could explore its efficacy and mechanism of action in cancer cells .
Antidiabetic Activity
Imidazole derivatives, which share a similar heterocyclic structure with this compound, have shown antidiabetic activity. This suggests that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide might also be explored for its potential use in managing diabetes, although direct research on this compound is necessary .
Antiviral Applications
The structural complexity of this compound, with its multiple rings and functional groups, could make it a candidate for antiviral drug development. While there is no direct evidence for this compound’s antiviral activity, its structural analogs have been used in the synthesis of compounds with antiviral properties, indicating a promising area for future research .
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c1-10-9-11(2)21(20-10)8-7-19-14(22)12-5-3-4-6-13(12)15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBOCYYQWKLXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2583919.png)
![4-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2583920.png)
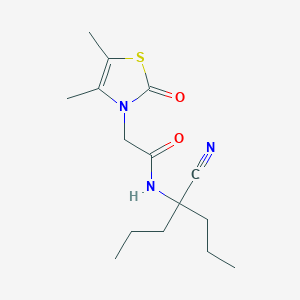
![3-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine](/img/structure/B2583923.png)
![2-[[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2583925.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide](/img/structure/B2583927.png)
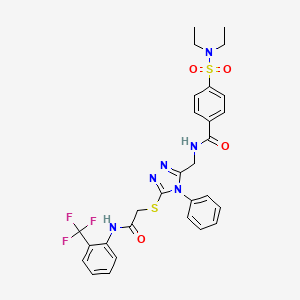
![benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
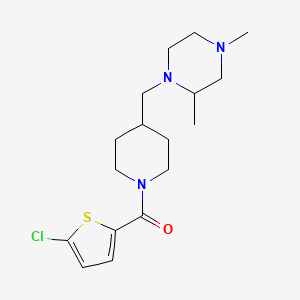
![2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2583935.png)
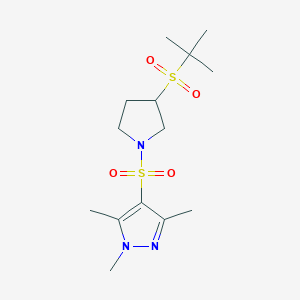
![N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2583939.png)
![2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide](/img/structure/B2583940.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2583942.png)